molecular formula C13H11NO3 B2942187 Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate CAS No. 868171-80-6

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2942187
CAS No.: 868171-80-6
M. Wt: 229.235
InChI Key: XMYPFXMZSPVINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is supplied as a yellow solid that should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . This compound is a pyridone derivative, a class of heterocyclic rings found in many bioactive molecules and pharmaceutical ingredients . As a building block in organic synthesis, it is a valuable scaffold for researchers developing new functionalized pyridone derivatives with potential biological activities . Studies on structurally similar pyridone analogs have shown no significant acute or subacute toxicity in animal models, indicating a promising safety profile for this class of compounds in research settings . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-oxo-1-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYPFXMZSPVINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst. This method is efficient and can be performed under solvent-free conditions, making it environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Montmorillonite-KSF can be used to enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Substituent Position and Type
Compound Name Substituents (Positions) Molecular Formula CAS Number Key Structural Features
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (Target) -Ph (1), -COOMe (3), -O (2) C₁₃H₁₁NO₃ 10128-91-3 Phenyl group enhances aromatic stacking; methyl ester improves solubility in organic media .
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid -Bn (1), -COOH (3), -O (2) C₁₃H₁₁NO₃ Not provided Benzyl group increases lipophilicity; carboxylic acid allows hydrogen bonding .
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate -Br (5), -COOMe (3), -O (2) C₇H₆BrNO₃ 36404-89-4 Bromine at position 5 enhances electrophilic substitution potential .
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate -CF₃ (6), -Me (4), -COOEt (3) C₁₀H₁₀F₃NO₃ 1335921-53-3 Trifluoromethyl group improves metabolic stability and lipophilicity .
1-(3-Methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid -3-MeOBn (1), -COOH (3) C₁₄H₁₃NO₄ 954225-93-5 Methoxy group donates electrons, altering electronic properties of the aromatic ring .
Key Observations
  • Phenyl vs. Benzyl : The phenyl group in the target compound reduces steric hindrance compared to benzyl derivatives, favoring reactions requiring planar aromatic interactions .
  • Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., target compound) exhibit higher solubility in organic solvents, while carboxylic acid analogs (e.g., 1-benzyl derivative) are more polar and prone to decarboxylation .
  • Electron-Withdrawing Groups (Br, CF₃) : Bromine and trifluoromethyl groups at positions 5 or 6 increase reactivity in cross-coupling reactions and resistance to metabolic degradation .

Physicochemical Properties

Property Target Compound 1-Benzyl-2-oxo Analog 5-Bromo Derivative 6-Trifluoromethyl Derivative
Melting Point (°C) Not reported 128–130 Not reported Not reported
Solubility High in DMSO, CHCl₃ Low in organic solvents Moderate in DMSO High in THF, DCM
Molecular Weight (g/mol) 237.23 259.26 248.03 275.19
Notes :
  • The target compound’s methyl ester group improves organic-phase solubility compared to carboxylic acid derivatives.
  • Bromine and trifluoromethyl substituents increase molecular weight and lipophilicity, impacting bioavailability .

Reactivity and Functionalization

Decarboxylation
  • The hydroxyl group at position 2 in carboxylic acid analogs (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) is critical for decarboxylation. Replacement with a methoxy group (e.g., methyl 1-benzyl-5-(2-methoxybenzoyl) derivative) completely inhibits this reaction .
  • Target Compound : Lacks a free hydroxyl group, making it less prone to decarboxylation compared to carboxylic acid analogs.
Substitution Reactions
  • Bromine at Position 5 : Facilitates Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
  • Trifluoromethyl Group : Enhances resistance to oxidative metabolism, a key feature in drug design .

Biological Activity

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (CAS No. 868171-80-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C13H11NO3
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 868171-80-6

1. Anticancer Activity

Recent studies have suggested that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. One study demonstrated that derivatives of this compound showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism appears to involve the activation of specific receptors that promote apoptosis and inhibit cell proliferation.

2. Antiviral Properties

The compound has also been investigated for its antiviral activities. Research indicates that derivatives of the dihydropyridine structure can exhibit significant antiviral effects against various viruses, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV) . These studies often utilize structure–activity relationship (SAR) analyses to optimize the antiviral efficacy of related compounds.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Its derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting cholinesterase and targeting amyloid beta aggregation, which are critical in Alzheimer's disease pathology .

Case Studies

StudyFindings
Anticancer Activity The compound showed enhanced cytotoxicity in FaDu cells compared to bleomycin .
Antiviral Activity Demonstrated significant antiviral effects against HAV and TMV with optimized derivatives .
Neuroprotective Effects Inhibitory effects on cholinesterase and amyloid beta aggregation were noted, suggesting potential in Alzheimer's treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a ligand for various receptors involved in cell signaling pathways related to cancer progression and apoptosis.
  • Enzyme Inhibition : Inhibits key enzymes such as cholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases.

Q & A

Basic: What are the key considerations for optimizing the synthesis of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate to improve yield and purity?

To optimize synthesis, focus on:

  • Reaction conditions : Use microwave-assisted methods to accelerate cyclization and reduce side reactions (e.g., pyrazole derivatives synthesized under microwave irradiation achieved high yields) .
  • Catalysts and solvents : Select polar aprotic solvents (e.g., DMF) and catalysts like morpholine to stabilize intermediates during cyclization .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from byproducts like unreacted ethyl cyanoacetate or Michael adducts .
  • Mechanistic control : Monitor intermediates (e.g., pyranimine) to avoid over-dehydrogenation, which can degrade the dihydropyridine core .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Identify characteristic signals such as the dihydropyridine ring protons (δ 5.5–6.5 ppm) and ester carbonyl carbons (δ 165–170 ppm). For example, methyl esters in similar compounds show a singlet at ~δ 3.8 ppm for the methoxy group .
  • IR spectroscopy : Detect stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
  • Mass spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, such as loss of COOCH3 .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMO), identifying nucleophilic/electrophilic sites. The C-4 position in dihydropyridines is often reactive due to electron-withdrawing substituents .
  • Transition state analysis : Simulate reaction pathways (e.g., SNAr at the C-3 carboxylate) using software like GAMESS to predict activation energies and regioselectivity .
  • Solvent effects : Apply COSMO-RS to evaluate solvent polarity impacts on reaction kinetics .

Advanced: What strategies resolve contradictions between crystallographic data and spectroscopic results when determining the conformation of this compound?

  • Cremer-Pople puckering parameters : Quantify ring non-planarity using crystallographic coordinates to distinguish boat vs. chair conformations .
  • SHELX refinement : Refine X-ray data with SHELXL to resolve discrepancies in bond lengths/angles, especially for the dihydropyridine ring .
  • Dynamic NMR : Compare solution-state NMR (e.g., variable-temperature 1H NMR) with solid-state crystallographic data to assess conformational flexibility .

Advanced: How does modifying substituents on the dihydropyridine ring affect the compound's biological activity?

  • Electron-withdrawing groups (EWGs) : Substituents like trifluoromethyl at C-6 increase cytotoxicity (e.g., IC50 values <0.5 µM in cancer cell lines) .
  • Steric effects : Bulky groups (e.g., morpholinophenyl at C-6) enhance selectivity by hindering non-specific binding .
  • Hydrogen-bond donors : Hydroxyl or amino groups at C-5 improve solubility and interaction with biological targets like kinase ATP pockets .

Advanced: What are the challenges in experimental phasing of this compound using X-ray crystallography?

  • Crystal twinning : Use SHELXD to deconvolute overlapping reflections in twinned crystals .
  • Low-resolution data : Apply SHELXE density modification to improve phase accuracy for datasets with resolutions >1.2 Å .
  • Heavy-atom derivatization : Introduce halogens (e.g., bromine at C-6) via Suzuki coupling to enhance anomalous scattering .

Advanced: How can thermal analysis guide the stability assessment of this compound during storage?

  • DSC/TGA : Measure decomposition temperatures (Td) to identify optimal storage conditions (e.g., below 150°C for anhydrous forms) .
  • Kinetic stability studies : Use Arrhenius models to predict shelf life under varying humidity and temperature .

Advanced: What synthetic routes enable regioselective functionalization of the dihydropyridine core?

  • Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura reactions to install aryl/heteroaryl groups at C-4 or C-6 .
  • Photocatalysis : Use Ru(bpy)3Cl2 under blue light to achieve C-H activation at the C-5 position .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • UV-Vis spectroscopy : Monitor tautomer shifts (e.g., lactam-lactim) in solvents like DMSO (polar) vs. toluene (non-polar) .
  • pH titration : At acidic pH (<3), the lactim form dominates due to protonation of the carbonyl oxygen .

Advanced: What role do byproducts play in complicating the purification of this compound?

  • Michael adducts : Remove unreacted intermediates (e.g., ethyl cyanoacetate adducts) via acid-base extraction .
  • Oxidation products : Use TLC monitoring (Rf ~0.3 in EtOAc/hexane) to detect over-oxidized pyridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.